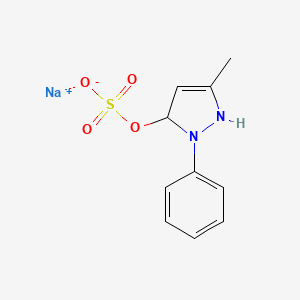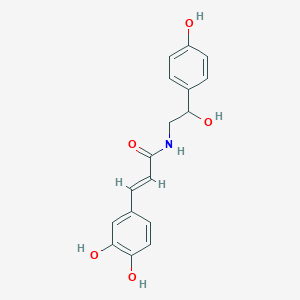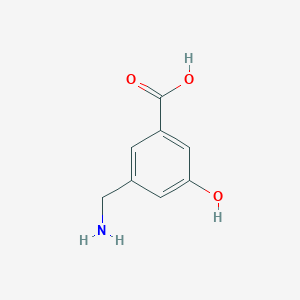
Cytaramin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cytaramin is synthesized through a multi-step process that involves the conversion of cytosine to cytidine, followed by the introduction of an arabinose sugar moiety. The key steps include:
Conversion of Cytosine to Cytidine: Cytosine is reacted with ribose to form cytidine.
Introduction of Arabinose: The ribose moiety in cytidine is replaced with arabinose through a series of chemical reactions involving protection and deprotection steps.
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using optimized synthetic routes that ensure high yield and purity. The process involves:
Fermentation: Microbial fermentation is used to produce the precursor molecules.
Chemical Synthesis: The precursor molecules are chemically modified to produce this compound.
Purification: The final product is purified using techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Cytaramin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound to its inactive forms.
Substitution: Substitution reactions can modify the arabinose moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and other oxidizing agents are commonly used.
Reduction: Sodium borohydride and other reducing agents are used.
Substitution: Various nucleophiles are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Oxidized Metabolites: Various oxidized forms of this compound.
Reduced Forms: Inactive forms of this compound.
Substituted Derivatives: Modified forms of this compound with different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Cytaramin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogs and their interactions with DNA.
Medicine: Widely used in chemotherapy regimens for leukemia and lymphoma.
Industry: Utilized in the production of antiviral and immunosuppressant drugs.
Wirkmechanismus
Cytaramin exerts its effects by inhibiting DNA polymerase, an enzyme crucial for DNA synthesis. Once inside the cell, this compound is phosphorylated to its active triphosphate form, which is then incorporated into DNA. This incorporation disrupts DNA synthesis and repair, leading to cell death . The primary molecular targets include DNA polymerase and other enzymes involved in DNA replication .
Vergleich Mit ähnlichen Verbindungen
Cytaramin is often compared with other nucleoside analogs, such as:
Gemcitabine: Another nucleoside analog used in chemotherapy.
Decitabine: Used in the treatment of myelodysplastic syndromes.
Fludarabine: Used in the treatment of chronic lymphocytic leukemia.
This compound is unique due to its specific action on DNA polymerase and its effectiveness in treating various forms of leukemia .
Eigenschaften
IUPAC Name |
4-amino-1-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c10-5-1-2-13(9(16)12-5)8-6(11)7(15)4(3-14)17-8/h1-2,4,6-8,14-15H,3,11H2,(H2,10,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECRKKQKJNKYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3,4,6-Triacetyloxy-5-[(2-acetyloxyacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B12095689.png)
![1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride](/img/structure/B12095700.png)

![4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B12095721.png)
![9-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2,3-dihydropurin-6-one](/img/structure/B12095725.png)






![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12095763.png)
![2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12095774.png)

